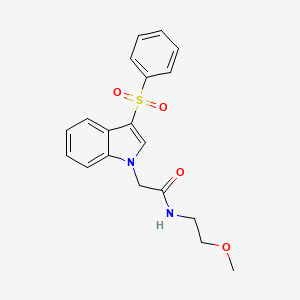

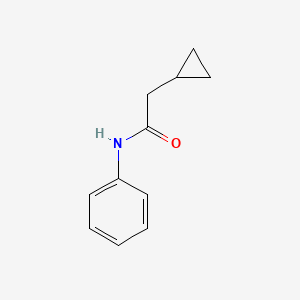

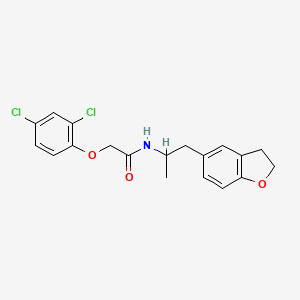

N-(2-methoxyethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-methoxyethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide, also known as MEPI or MRS2500, is a selective antagonist of the P2Y1 receptor. It is a small molecule that has been studied for its potential use in treating various diseases, including thrombosis, stroke, and cancer.

科学的研究の応用

1. Anti-inflammatory Applications

N-(2-methoxyethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide derivatives have shown potential in anti-inflammatory applications. A study on the design and synthesis of indole acetamide derivatives, including molecular docking analysis, highlighted the compound's interaction with the cyclooxygenase COX-1 and 2 domains, showcasing its anti-inflammatory properties. The study also delved into geometric optimization and interaction energy studies to understand the stability and interactions within the molecule (Al-Ostoot et al., 2020).

2. Antimicrobial Applications

Research on (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides, a group of compounds related to this compound, has demonstrated antimicrobial properties. These compounds were tested against various pathogenic microorganisms, and some exhibited significant antibacterial and antifungal activities, suggesting their potential use in fighting infections (Debnath & Ganguly, 2015).

3. Antioxidant Applications

The synthesis and evaluation of N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives have been explored for their antioxidant activity. These compounds, created through a condensation reaction, displayed considerable antioxidant activity in standard methods like ferric reducing antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) tests. The presence of halogens at specific positions in the phenyl ring was attributed to the enhanced activity of certain derivatives (Gopi & Dhanaraju, 2020).

4. Herbicidal Applications

This compound has also been studied for its herbicidal activity. Certain derivatives of this compound were found to be highly effective against upland weeds, indicating its potential utility in agricultural settings for weed control (Okamoto et al., 1991).

作用機序

Target of Action

It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that the compound could have multiple targets, contributing to its potential biological activities.

Mode of Action

Indole derivatives are known to interact with their targets in a way that enables them to exhibit various biological activities . The specific interactions and changes resulting from this compound’s interaction with its targets would need further investigation.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could affect multiple biochemical pathways, leading to these diverse biological effects.

Result of Action

Given the diverse biological activities of indole derivatives , it can be inferred that this compound could have a wide range of molecular and cellular effects.

特性

IUPAC Name |

2-[3-(benzenesulfonyl)indol-1-yl]-N-(2-methoxyethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4S/c1-25-12-11-20-19(22)14-21-13-18(16-9-5-6-10-17(16)21)26(23,24)15-7-3-2-4-8-15/h2-10,13H,11-12,14H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIDIAKKACYARER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

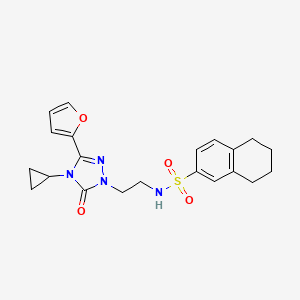

![N-(2-(6-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2800566.png)

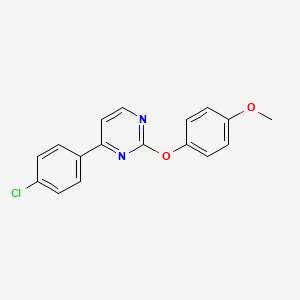

![(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2800568.png)

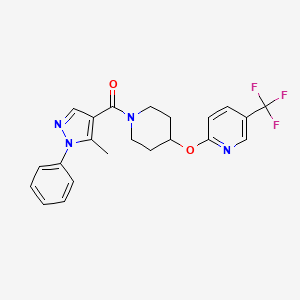

![3-[(1-Formylnaphthalen-2-yl)oxymethyl]-N,N-dimethylbenzamide](/img/structure/B2800569.png)

![N-[(E)-(dimethylamino)methylidene]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2800571.png)

![3-(3,4-dimethoxyphenyl)-8-heptyl-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine](/img/structure/B2800573.png)

![Methyl ((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)carbamate](/img/structure/B2800582.png)